molecular formula C21H17N3O3S B2532659 methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 941942-54-7

methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate

Cat. No. B2532659
CAS RN: 941942-54-7
M. Wt: 391.45
InChI Key: JNCUMFZLYJHCKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the preparation of oxazolo and pyridazin derivatives . For example, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives starts with the reduction of an azo dye followed by condensation with acetic anhydride or ethyl benzoate . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that the synthesis of the compound of interest might also involve a multi-step process including condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopies, as well as single crystal X-ray diffraction . Density functional theory (DFT) is also used to optimize molecular structures and predict vibrational frequencies and chemical shifts . These techniques could be applied to determine the molecular structure of "methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate."

Chemical Reactions Analysis

The chemical reactivity of related compounds is studied using global chemical reactivity descriptors and natural population analysis (NPA) . The behavior of compounds in different solvent media can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . These analyses provide insights into the reactivity and stability of the compounds, which would be relevant for understanding the chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their fluorescent properties, are often of interest in research. For instance, some oxazolo and pyridazin derivatives have been evaluated as fluorescent whitening agents . The crystal structures of similar compounds reveal intermolecular interactions, such as hydrogen bonding, which can influence their physical properties . Theoretical calculations, including non-linear optical (NLO) properties, are also performed to predict the behavior of these compounds . These studies could inform the expected physical and chemical properties of "this compound."

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate belongs to a class of compounds that are pivotal in the synthesis of various heterocyclic compounds. For instance, derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and thiazolo[3,2-a]pyrimidin-5-one have been synthesized using related compounds as reagents. These synthetic processes often involve the formation of amino-substituted fused pyrimidinones through cyclocondensation reactions, highlighting the compound's utility in constructing complex heterocyclic systems with potential pharmaceutical applications (Toplak et al., 1999).

Antimicrobial and Antiproliferative Properties

Certain derivatives synthesized from this compound or its analogs have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. These studies often involve docking studies to assess the compounds' potential interactions with biological targets, such as enzymes or receptors involved in disease processes. For example, chromeno[4,3-b]pyridine derivatives exhibited promising results in computational ADME and Lipinski's analysis, indicating their potential as anticancer agents (Ghada E. Abd El Ghani et al., 2022).

Structural and Electronic Properties Analysis

Compounds in this category are also subjects of extensive structural and electronic properties analyses, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy framework constructions. These analyses contribute to a deeper understanding of the compounds' molecular structures, stability, and reactivity, which are crucial for their potential applications in material science, catalysis, and drug design (Hamdi Hamid Sallam et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific studies, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

methyl 4-[(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-22-18-19(28-13)17(15-6-4-3-5-7-15)23-24(20(18)25)12-14-8-10-16(11-9-14)21(26)27-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUMFZLYJHCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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